

Application Notes and Protocols for MAX-40279 Hemifumarate in Mouse Models

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Compound of Interest

Compound Name: MAX-40279 hemifumarate

Cat. No.: B13920719

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Introduction

MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).^{[1][2]} Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The dual inhibition of both FLT3 and FGFR pathways by MAX-40279 presents a promising therapeutic strategy to overcome potential resistance mechanisms. These application notes provide a comprehensive overview of the dosing and administration of **MAX-40279 hemifumarate** in preclinical mouse models of AML, based on available data.

Data Presentation

The following tables summarize the quantitative data for the administration of MAX-40279 in mouse xenograft models.

Table 1: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

Mouse Model	Cell Line	Tumor Type	Dosing Regimen	Duration of Treatment	Observed Efficacy	Reference
Xenograft	MV4-11	FLT3-ITD Mutant AML	12 mg/kg, oral (p.o.), twice daily	21-28 days	Significant tumor growth inhibition	[2]
Xenograft	KG-1	FGFR1 Fusion AML	12 mg/kg, oral (p.o.), twice daily	21-28 days	Significant tumor growth inhibition	[2]
Mini-PDX	Patient	Not Specified	12 mg/kg, oral (p.o.), once daily	7 days	Effective in 43% of patient tumor samples	[2]
Breast Cancer	Not Specified	Not Specified	7-15 mg/kg, oral (p.o.), twice daily	2-3 weeks	Significantly enhanced anti-PD-1 therapeutic effect	[2]

Note: In the MV4-11 and KG-1 xenograft models, MAX-40279 administration was reported to be well-tolerated, with no significant weight loss or toxicity observed.[2]

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of **MAX-40279 hemifumarate** for in vivo studies in mouse models.

Protocol 1: Preparation of MAX-40279 Hemifumarate for Oral Administration

Objective: To prepare a formulation of **MAX-40279 hemifumarate** suitable for oral gavage in mice.

Materials:

- **MAX-40279 hemifumarate** powder
- Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)
- Sterile water
- Mortar and pestle or homogenizer
- Calibrated balance
- Stir plate and stir bar
- Sterile tubes for storage

Procedure:

- Calculate the required amount of **MAX-40279 hemifumarate**:
 - Determine the desired dose (e.g., 12 mg/kg).
 - Determine the dosing volume (typically 10 mL/kg for mice).
 - Calculate the final concentration of the suspension (e.g., for a 12 mg/kg dose in a 10 mL/kg volume, the concentration is 1.2 mg/mL).
 - Calculate the total volume of suspension needed for the study, including a slight overage.
- Prepare the vehicle:
 - If using 0.5% methylcellulose, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until a homogenous suspension is formed.
- Prepare the **MAX-40279 hemifumarate** suspension:

- Weigh the calculated amount of **MAX-40279 hemifumarate** powder.
- Levigate the powder with a small amount of the vehicle to create a smooth paste. This can be done using a mortar and pestle.
- Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
- For larger volumes, use a stir plate to maintain homogeneity.
- Storage:
 - Store the suspension in sterile, clearly labeled tubes.
 - It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Re-suspend thoroughly before each use.

Protocol 2: Oral Administration of MAX-40279 Hemifumarate to Mice

Objective: To accurately administer the prepared **MAX-40279 hemifumarate** suspension to mice via oral gavage.

Materials:

- Prepared **MAX-40279 hemifumarate** suspension
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
- Syringes (e.g., 1 mL)
- Animal scale

Procedure:

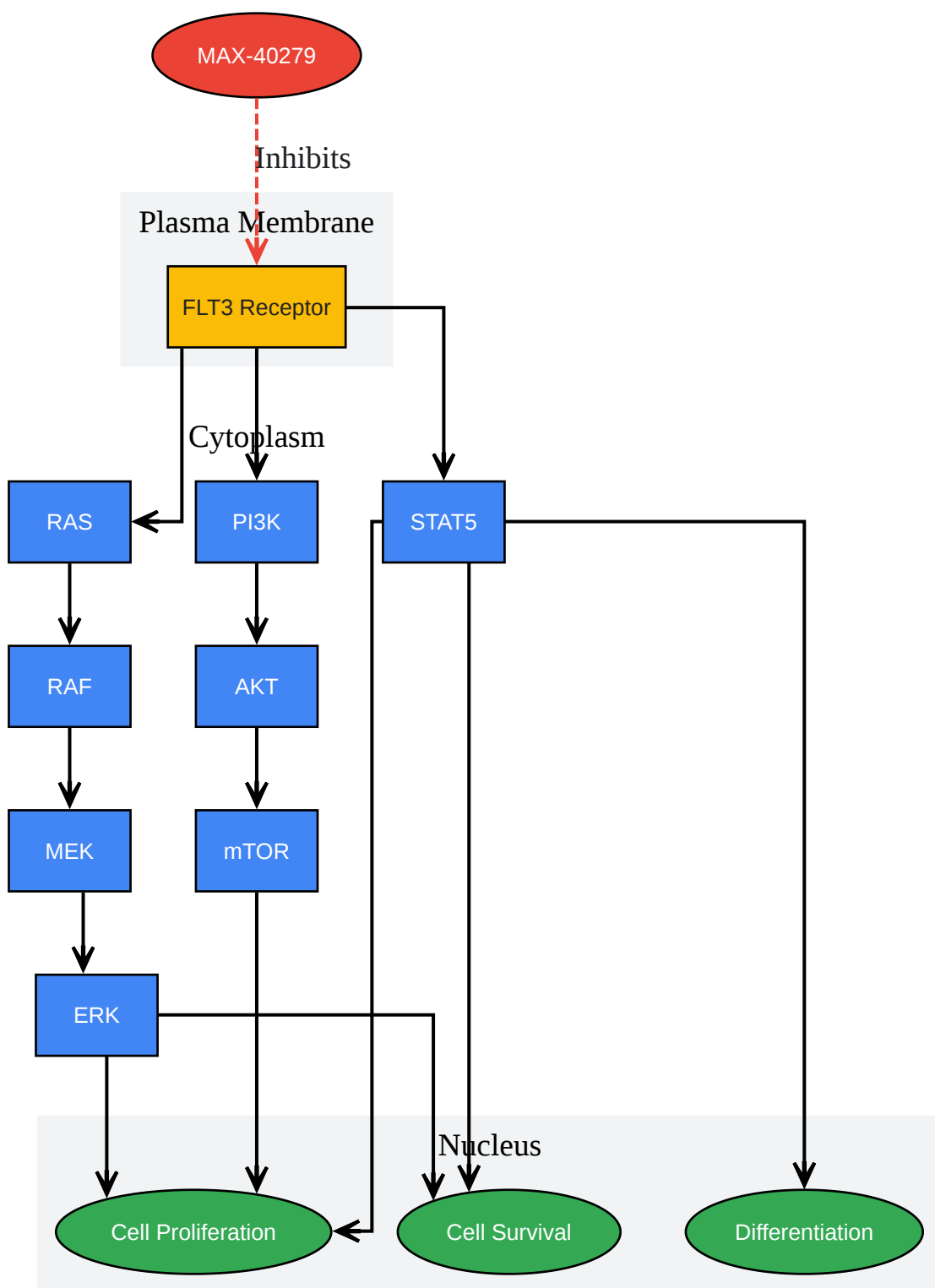
- Animal Handling and Dosing Calculation:
 - Weigh each mouse accurately before dosing.

- Calculate the specific volume of the suspension to be administered to each mouse based on its body weight and the desired dose.
- Administration:
 - Gently and securely restrain the mouse.
 - Draw the calculated volume of the MAX-40279 suspension into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
 - Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should advance smoothly without resistance.
 - Slowly dispense the contents of the syringe.
 - Gently remove the gavage needle.
- Post-administration Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate improper administration.
 - Monitor the general health and body weight of the mice regularly throughout the study.

Signaling Pathways and Experimental Workflows

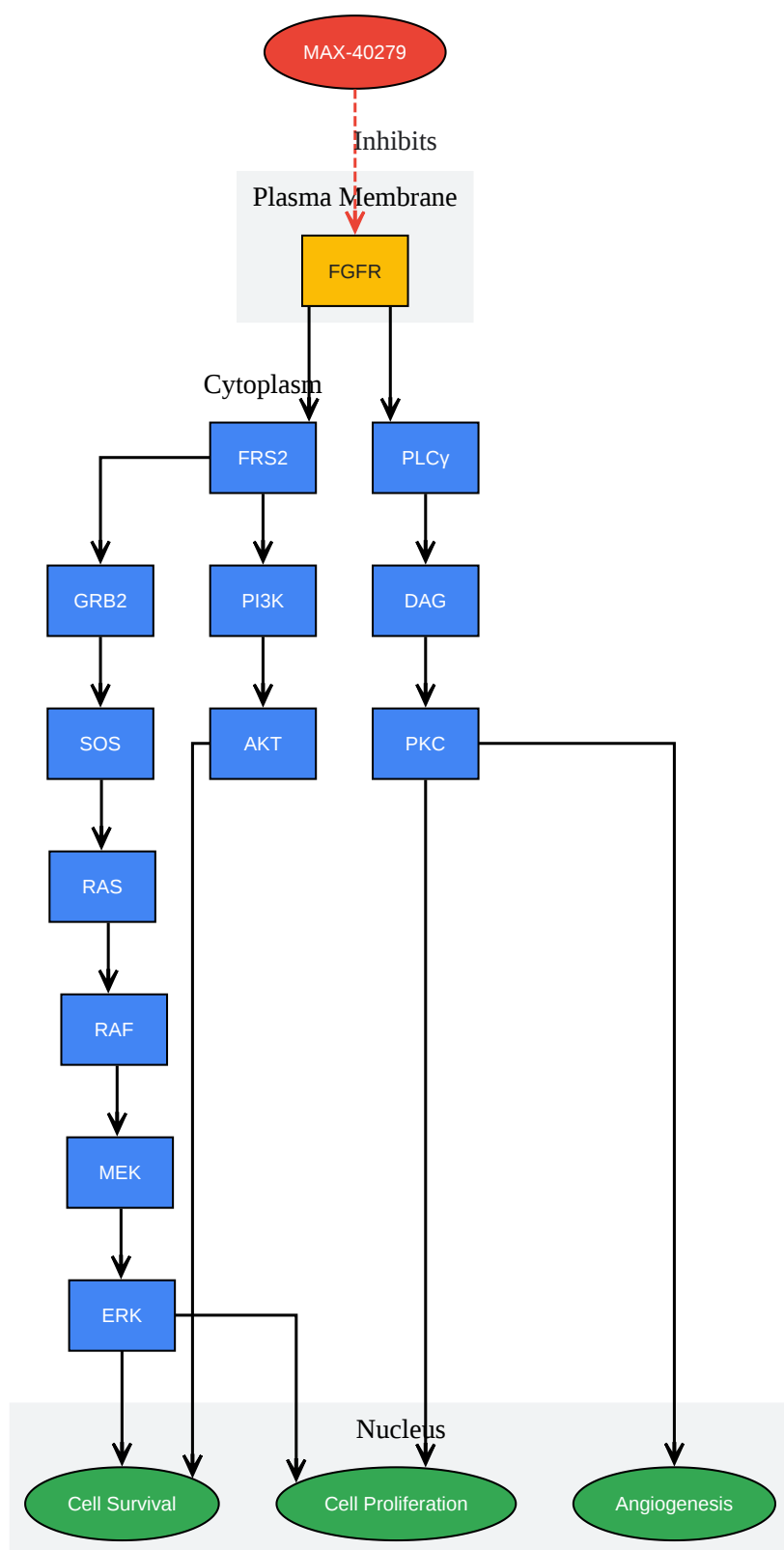
Signaling Pathways

MAX-40279 exerts its therapeutic effect by inhibiting the signaling pathways mediated by FLT3 and FGFR. The diagrams below illustrate these pathways.



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Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.

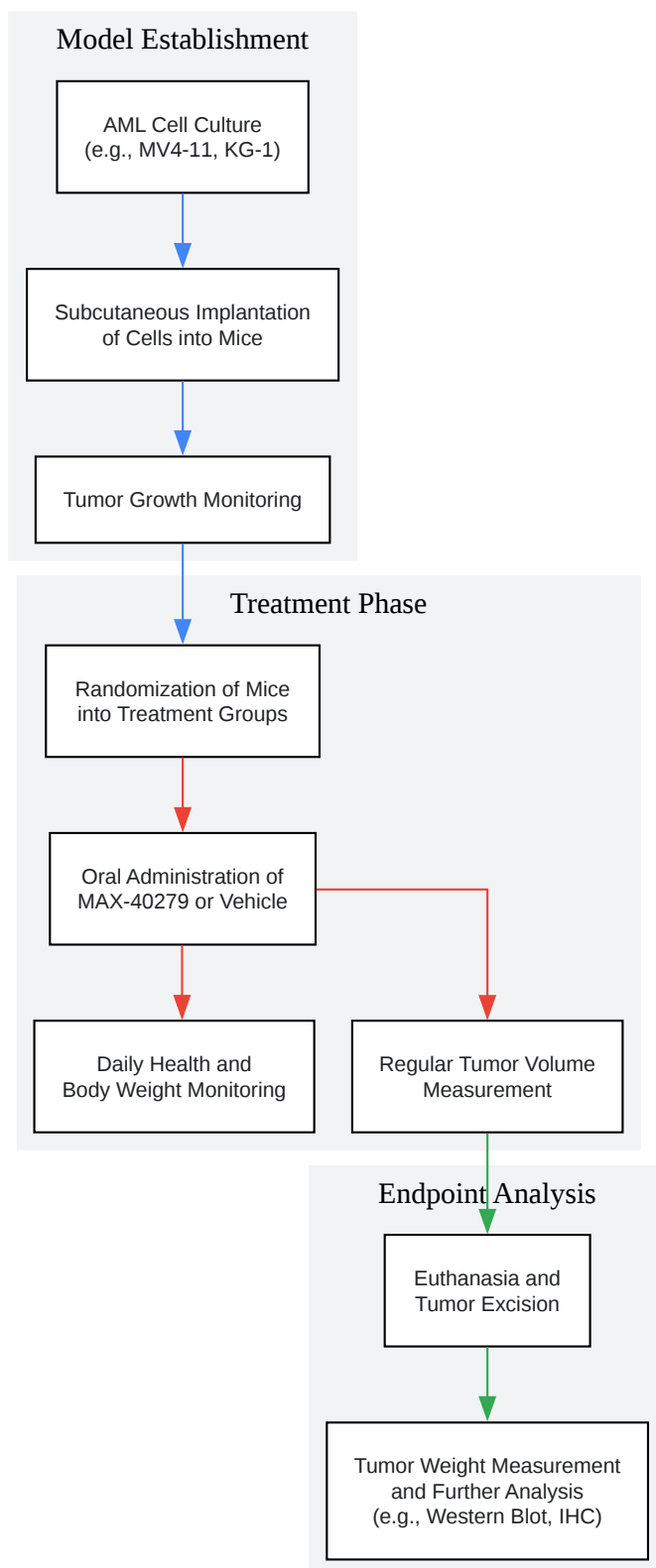


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Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **MAX-40279 hemifumarate** in a mouse xenograft model.



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References

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